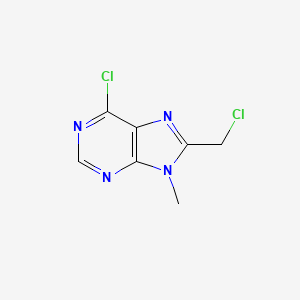
6-chloro-8-(chloromethyl)-9-methyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is a heterocyclic organic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of DNA and RNA. This particular compound is characterized by the presence of chlorine and methyl groups attached to the purine ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine typically involves the chlorination of 9-methylpurine. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction conditions often require heating to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-8-(chloromethyl)-9-methyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted purines, while oxidation can lead to the formation of purine N-oxides.
Applications De Recherche Scientifique
6-chloro-8-(chloromethyl)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical reactions and studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine depends on its specific application and the biological target. In general, the compound can interact with nucleic acids and proteins, affecting their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by incorporating into the DNA strand.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloropurine: Lacks the chloromethyl and methyl groups, making it less reactive in certain chemical reactions.
8-chloromethylpurine: Lacks the chlorine and methyl groups, which can affect its biological activity and chemical properties.
9-methylpurine: Lacks the chlorine and chloromethyl groups, making it less versatile in synthetic applications.
Uniqueness
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and allow for a wider range of chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C7H6Cl2N4 |
|---|---|
Poids moléculaire |
217.05 g/mol |
Nom IUPAC |
6-chloro-8-(chloromethyl)-9-methylpurine |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-4(2-8)12-5-6(9)10-3-11-7(5)13/h3H,2H2,1H3 |
Clé InChI |
CAFHFKUASIPAIS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C1N=CN=C2Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
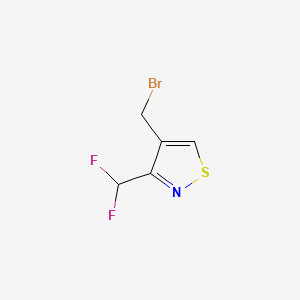
![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)
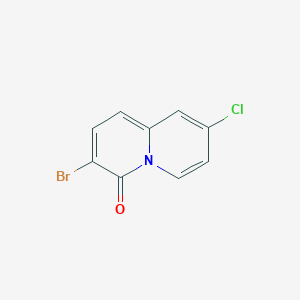
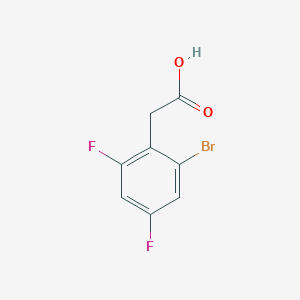
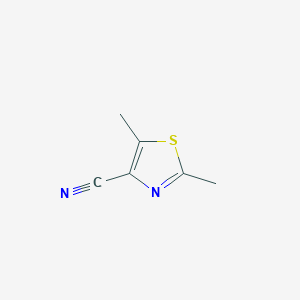
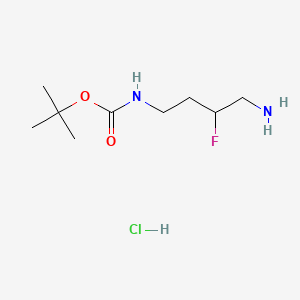
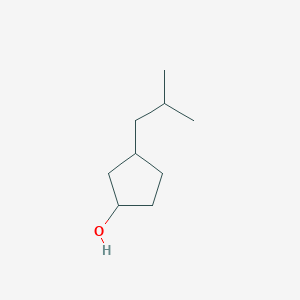
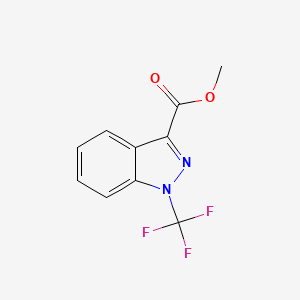
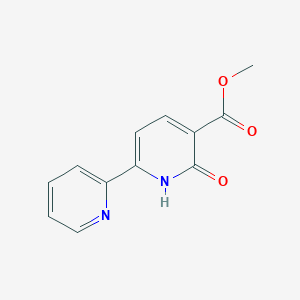
![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid](/img/structure/B13462979.png)
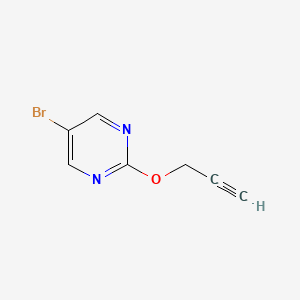
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
